molecular formula C11H10N2OS B2596222 4-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine CAS No. 436151-87-0

4-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine

Cat. No. B2596222
M. Wt: 218.27
InChI Key: YREUPBBWTZDQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine” contains several functional groups including a benzofuran, a thiazole, and an amine. Benzofuran is a heterocyclic compound, consisting of a fused benzene and furan ring. Thiazole is a ring structure containing nitrogen and sulfur atoms, and an amine is a functional group containing a basic nitrogen atom with a lone pair .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzofuran and thiazole rings are likely to contribute to the compound’s stability and may influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could impact its solubility in different solvents .

Scientific Research Applications

Synthesis of Derivatives

  • Synthesis processes for 4-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine and its derivatives have been reported, focusing on creating compounds with potential biological activity. Notably, Venkatesh et al. (2010) developed a synthesis protocol for 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives, which were then characterized and screened for antimicrobial and analgesic activity (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).

Antimicrobial Properties

  • Several studies have highlighted the antimicrobial potential of derivatives of 4-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine. Shankerrao et al. (2017) synthesized derivatives that exhibited promising antimicrobial activities, underlining their potential as biological agents (S. Shankerrao, Y. Bodke, & S. Santoshkumar, 2017).
  • Similarly, Idrees et al. (2019) synthesized and characterized novel derivatives, demonstrating their antimicrobial activities against various bacterial strains, emphasizing their therapeutic potential (M. Idrees, S. Kola, & N. Siddiqui, 2019).
  • Reddy et al. (2010) focused on synthesizing novel hybrids of these compounds, which showed significant antibacterial and antifungal activity, comparable to standard drugs like Streptomycin, Benzyl penicillin, and Fluconazole (V. Reddy & K. R. Reddy, 2010).

Antitumor and Anticancer Activity

  • The antitumor and anticancer potential of these compounds has also been explored. A study by Rida et al. (2006) synthesized a novel series of derivatives and evaluated them for anti-HIV, anticancer, antibacterial, and antifungal activities. Certain compounds showed significant reduction in viral cytopathic effects and mild antifungal activity, although no significant anticancer activity was observed (S. Rida, S. A. El‐Hawash, H. Fahmy, A. A. Hazza, & M. M. El-Meligy, 2006).

properties

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-11-13-9(6-15-11)7-1-2-10-8(5-7)3-4-14-10/h1-2,5-6H,3-4H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREUPBBWTZDQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine

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